

Application Note: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole in Material Science & Bio-Functionalization

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Compound of Interest

Compound Name:	4-(Bromomethyl)-5-methyl-3-phenylisoxazole
CAS No.:	180597-83-5
Cat. No.:	B064198

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Executive Summary

This guide details the technical application of **4-(bromomethyl)-5-methyl-3-phenylisoxazole** (CAS: 113841-59-1) as a high-value electrophilic building block. While historically prominent in medicinal chemistry as a pharmacophore precursor, its utility has expanded into material science, specifically in the functionalization of polymers, the synthesis of liquid crystal (LC) mesogens, and the development of targeted drug delivery systems.

Key Technical Value:

- **Reactivity:** The bromomethyl group functions as a "benzylic-like" halide, offering rapid, selective alkylation of nucleophiles (amines, thiols, phenoxides) under mild conditions.
- **Electronic Properties:** The isoxazole ring provides electron-withdrawing character and π - π stacking potential, essential for optoelectronic tuning.

- **Bio-Orthogonality:** The scaffold is stable in physiological pH, making it ideal for bio-material conjugation.

Chemical Profile & Reactivity

Compound: **4-(Bromomethyl)-5-methyl-3-phenylisoxazole** Molecular Formula: C₁₁H₁₀BrNO
MW: 252.11 g/mol [1]

Mechanistic Insight

The methylene bridge at the C4 position is activated by the adjacent isoxazole ring. The heterocyclic nitrogen and oxygen withdraw electron density, making the C-Br bond highly susceptible to SN₂ attack. Unlike simple alkyl halides, this compound reacts rapidly with soft nucleophiles (thiols) and hard nucleophiles (amines) without requiring harsh thermal activation, preserving sensitive polymer backbones or biological payloads.

Reactivity Hierarchy:

- Thiols (R-SH): Fast reaction at pH 7.5–8.0 (ideal for cysteine modification).
- Amines (R-NH₂): Efficient alkylation in organic bases (TEA/DIPEA).
- Phenols (Ar-OH): Requires carbonate bases (K₂CO₃) in polar aprotic solvents.

Application Workflows

Workflow A: Surface Functionalization of Bio-Materials

Target Audience: Drug Delivery & Bio-Engineering

This protocol describes the anchoring of the isoxazole moiety onto an amine-functionalized silica surface or polymer brush. This modification is often used to create hydrophobic pockets or to introduce π -stacking interactions for drug loading.

Graphviz Workflow: Surface Conjugation



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: SN2 conjugation pathway for surface grafting. The amine on the substrate displaces the bromide.

Workflow B: Synthesis of Liquid Crystal Mesogens

Target Audience: Optoelectronics & Materials Chemists

Isoxazole derivatives are increasingly used in Liquid Crystals (LCs) due to their dipole moment and geometric anisotropy. The 4-bromomethyl derivative serves as a "linker" to attach long alkyl chains or rigid aromatic cores necessary for mesophase formation.

Structural Logic: The 3-phenyl ring provides the rigid core, while the 5-methyl group prevents excessive crystallization, favoring the nematic phase. The 4-position is the vector for chain extension.

Detailed Experimental Protocols

Protocol 1: General N-Alkylation (Polymer/Surface Modification)

Objective: Covalent attachment of the isoxazole moiety to a primary amine.

Reagents:

- Substrate: Amine-terminated polymer (e.g., PEG-NH₂) or surface.
- Reagent: **4-(Bromomethyl)-5-methyl-3-phenylisoxazole** (1.1 equivalents per amine group).
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
- Solvent: Anhydrous DMF or CH₂Cl₂.

Step-by-Step Procedure:

- Preparation: Dissolve the amine-substrate in anhydrous DMF under N₂ atmosphere.
- Activation: Add DIPEA (2.0 equivalents) and stir for 10 minutes to ensure deprotonation of any ammonium species.
- Addition: Dissolve **4-(bromomethyl)-5-methyl-3-phenylisoxazole** in a minimum volume of DMF. Add this solution dropwise to the reaction vessel at 0°C.
 - Expert Tip: Slow addition at low temperature prevents bis-alkylation (if the amine is primary).
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
- Quenching & Purification:
 - For Polymers: Precipitate into cold diethyl ether. Filter and wash with ethanol to remove unreacted bromide.
 - For Small Molecules: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄.
- Validation: Monitor disappearance of the starting material via TLC (Hexane/EtOAc 4:1) or disappearance of the -CH₂Br signal (~4.4 ppm) in ¹H NMR.

Protocol 2: Etherification (Phenolic Liquid Crystal Precursors)

Objective: Synthesis of ether-linked mesogens.

Reagents:

- Phenolic Core (e.g., 4-cyanophenol or hydroquinone derivative).
- Base: Anhydrous K_2CO_3 (3.0 equivalents).
- Solvent: Acetone or Acetonitrile (Reagent Grade).

Procedure:

- Deprotonation: Suspend the phenol and K_2CO_3 in Acetone. Reflux for 30 minutes to generate the phenoxide anion.
- Alkylation: Add **4-(bromomethyl)-5-methyl-3-phenylisoxazole** (1.0 eq) in one portion.
- Reflux: Heat at reflux (approx. 60°C) for 4–6 hours.
 - Observation: The reaction is heterogeneous. Efficient stirring is critical.
- Work-up: Filter off the inorganic salts while hot. Evaporate the solvent. Recrystallize the residue from Ethanol/Hexane.

Quantitative Data Summary



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Safety & Handling (Lachrymator Warning)

Hazard Class: Corrosive / Irritant. Specific Danger: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

- Engineering Controls: ALL weighing and reactions must be performed inside a functioning fume hood.
- PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
- Neutralization: Quench spills with 5% aqueous ammonia or sodium thiosulfate solution before wiping.

References

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Sources

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